N-(2-Hydroxy-4-nitrophenyl)acetamide
Overview
Description
N-(2-Hydroxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 4-position
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
It’s known that the compound forms intramolecular hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
N-(2-Hydroxy-4-nitrophenyl)acetamide may be involved in various biochemical pathways. For instance, it’s known that similar compounds can undergo oxidative transformations, leading to the formation of various products . .
Pharmacokinetics
It’s known that similar compounds can undergo various transformations in the body .
Result of Action
It’s known that similar compounds can have various effects, such as eliciting alterations in gene expression profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds can influence its reactions . .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxy-4-nitrophenyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes. Additionally, this compound can form glucoside derivatives when interacting with certain microorganisms, such as Pantoea ananatis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Arabidopsis thaliana, this compound has been shown to alter the expression profile of several genes, including the upregulation of pathogen-inducible terpene synthase TPS04 . These changes can lead to modifications in cellular responses to environmental stimuli and stress.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, leading to alterations in their activity. For instance, the interaction with enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa can result in the inhibition or activation of these enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be rapidly detoxified through glucosylation, leading to a decrease in its bioactivity . This process can affect the compound’s efficacy and duration of action in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects. For example, high doses of the compound may lead to cellular stress and damage, affecting overall cellular function and viability .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, this compound can be transported into cells by specific transporters, leading to its accumulation in certain cellular compartments . This distribution can affect the compound’s localization and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects . This localization is essential for understanding the compound’s mechanism of action and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-4-nitrophenyl)acetamide can be synthesized through the nitration of N-(2-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(2-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-amino-4-nitrophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Hydroxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Hydroxy-3-nitrophenyl)acetamide
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups on the phenyl ringCompared to its isomers, it exhibits different hydrogen bonding patterns and degrees of molecular planarity, which can affect its physical and chemical properties .
Properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCUZJRBFEICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395896 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25351-89-7 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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